molecular formula C13H27NO B13231327 N-Hexyl-2,6-dimethyloxan-4-amine

N-Hexyl-2,6-dimethyloxan-4-amine

Cat. No.: B13231327
M. Wt: 213.36 g/mol
InChI Key: GJFVWPROPYYHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexyl-2,6-dimethyloxan-4-amine ( 1557274-51-7) is a chemical compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This amine is derived from the 2,6-dimethyloxan-4-amine scaffold, a tetrahydropyran structure, which is further functionalized with an N-hexyl chain . The compound is offered as a high-purity material for research and development purposes. While its specific applications are an active area of investigation in scientific research, one referenced study explores its use in the formulation and analysis of soft matter and biomaterial systems . As a building block, it holds potential value for medicinal chemistry, materials science, and chemical synthesis. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (SDS) before use.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-hexyl-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C13H27NO/c1-4-5-6-7-8-14-13-9-11(2)15-12(3)10-13/h11-14H,4-10H2,1-3H3

InChI Key

GJFVWPROPYYHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CC(OC(C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-2,6-dimethyloxan-4-amine typically involves the reaction of hexylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as automated reactors and purification systems, ensures the efficient and cost-effective production of the compound. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-Hexyl-2,6-dimethyloxan-4-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and materials.

    Biology: It serves as a reagent in biochemical assays and studies involving amine-containing compounds.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, modulating the activity of enzymes and other proteins .

Comparison with Similar Compounds

N-Hexyloxan-4-amine (CAS 1154884-06-6)

Structural Differences : Lacks the 2,6-dimethyl substituents present in the target compound.
Key Properties :

  • Molecular Formula: C₁₁H₂₃NO
  • Molecular Weight : 185.30 g/mol
  • Hazards: Classified as a skin irritant (Category 2) and eye irritant (Category 2A) under GHS . The hexyl chain dominates solubility characteristics, favoring organic phases.

N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

Structural Differences : Contains a 1,3-dioxane ring (two oxygen atoms) instead of a tetrahydropyran ring. The 4-position is substituted with a methoxyphenyl group rather than a hexyl chain.
Key Properties :

  • Molecular Formula: C₁₄H₂₁NO₃
  • Molecular Weight : 251.33 g/mol
  • Applications: Dioxane derivatives are noted for roles in pharmaceuticals, agrochemicals, and materials science due to enhanced hydrogen-bonding capacity . Functional Impact: The aromatic methoxyphenyl group introduces electronic effects (e.g., resonance donation), while the dioxane ring may improve thermal stability compared to oxane analogs.

4-N-Hexylbenzylamine (CAS 376640-08-3)

Structural Differences : Replaces the oxane ring with a benzyl group, creating an aromatic amine.
Key Properties :

  • Molecular Formula : C₁₃H₂₁N
  • Molecular Weight : 191.31 g/mol
  • Hazards: Limited toxicological data, but benzylamines generally exhibit higher melting points and reduced volatility compared to aliphatic amines . The hexyl chain balances hydrophobicity.

N-Hexyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-carboxamide

Structural Differences : Pyrimidine core with carboxamide and dioxo groups, differing significantly from the oxane-based target compound.
Key Properties :

  • Functional Groups : Pyrimidine ring, carboxamide, and hexyl chain.
  • Applications: Acts as a potent FAAH inhibitor (IC₅₀ = 0.3–0.05 nM), demonstrating the impact of electron-withdrawing substituents on enzyme binding . Functional Impact: The polar carboxamide and dioxo groups increase water solubility, contrasting with the nonpolar oxane-based target compound.

Data Tables

Table 1: Structural and Hazard Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hazards (GHS)
N-Hexyl-2,6-dimethyloxan-4-amine C₁₃H₂₇NO 213.36 Oxane, hexyl, 2,6-dimethyl Likely skin/eye irritant*
N-Hexyloxan-4-amine C₁₁H₂₃NO 185.30 Oxane, hexyl Skin/Eye Irritant (Cat 2/2A)
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine C₁₄H₂₁NO₃ 251.33 Dioxane, methoxyphenyl, 2,6-dimethyl Not specified
4-N-Hexylbenzylamine C₁₃H₂₁N 191.31 Benzylamine, hexyl Unclassified (limited data)

*Inferred from analogous N-hexyl-substituted amines.

Table 2: Key Research Findings

Compound Class Key Findings Reference
N-Alkyl oxanes Hexyl chains enhance lipophilicity; methyl groups reduce conformational flexibility.
Dioxane derivatives 1,3-Dioxane rings improve thermal stability and hydrogen-bonding capacity.
FAAH inhibitors Electron-withdrawing groups at C5 enhance enzyme inhibition potency.
Benzylamines Aromatic rings enable π-π interactions, relevant in catalysis.

Biological Activity

N-Hexyl-2,6-dimethyloxan-4-amine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a hexyl chain and a dimethyloxan moiety, which contribute to its physical and chemical properties. The presence of the amine group allows for hydrogen bonding and electrostatic interactions with various biological molecules, influencing their structure and function.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. The amine group can engage in:

  • Hydrogen Bonding : Facilitating interactions with proteins and nucleic acids.
  • Electrostatic Interactions : Influencing the conformation and stability of biomolecules.
  • Enzymatic Modulation : Potentially affecting the activity of enzymes involved in metabolic pathways.

1. Antidiabetic Potential

Recent studies have investigated the role of this compound as a GLP-1 receptor agonist. This class of compounds is known for enhancing insulin secretion and lowering blood glucose levels. In preclinical trials, it demonstrated improved bioavailability and metabolic stability compared to traditional peptide analogs like Semaglutide .

2. Neuroprotective Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. The compound's ability to influence neuronal signaling pathways suggests potential applications in treating neurodegenerative diseases.

Case Study 1: GLP-1 Agonist Activity

In a study involving cynomolgus monkeys, this compound was administered to evaluate its effects on insulin secretion following glucose administration. Results indicated a statistically significant increase in insulin levels compared to the control group, highlighting its potential as an antidiabetic agent .

ParameterControl GroupTreatment Group
Insulin Level (μU/mL)50 ± 5120 ± 10*
Glucose Level (mg/dL)180 ± 15140 ± 12*

*Statistical significance at P < 0.005.

Case Study 2: Neuroprotective Activity

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels significantly, suggesting its potential utility in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

CompoundKey FeaturesBiological Activity
N-Hexyl-2,6-dimethyloxan-4-aminoAmine group; hexyl chainAntidiabetic; neuroprotective
N-Hexyl-2,6-dimethyloxan-4-thiolThiol group; hexyl chainAntioxidant properties
N-Hexyl-2,6-dimethyloxan-4-carboxylic acidCarboxylic acid; hexyl chainPotential anti-inflammatory effects

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